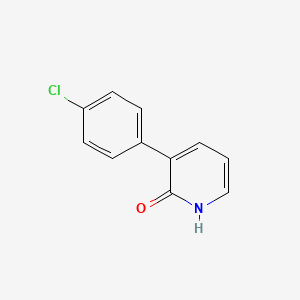

3-(4-Chlorophenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWKFGRXVZVVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613257 | |

| Record name | 3-(4-Chlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53428-04-9 | |

| Record name | 3-(4-Chlorophenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53428-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Cyclization for One-Pot Synthesis

A pivotal advancement in pyridin-2(1H)-one synthesis is the Vilsmeier-Haack reaction, which enables the construction of the pyridinone core via a cascade mechanism. In a seminal study, α-hydroxy-α-carbamoyl ketene S,S-acetals were reacted under Vilsmeier conditions (dimethylformamide/phosphorus oxychloride, DMF/POCl₃) to yield 1,3-disubstituted pyridin-2(1H)-ones . For 3-(4-Chlorophenyl)pyridin-2(1H)-one, this method involves:

-

Precursor Design : A ketene acetal bearing a 4-chlorophenyl group at the α-position is synthesized from 4-chlorophenylacetaldehyde and ethanedithiol.

-

Cyclization : Treatment with DMF/POCl₃ at 0–5°C initiates formylation, followed by intramolecular cyclization at 80–90°C to form the pyridinone ring .

-

Workup : Neutralization with aqueous sodium bicarbonate and extraction yields the product in 68–75% purity, with recrystallization from ethanol improving purity to >95% .

Key Advantages :

-

Single-step operation reduces intermediate isolation.

-

Adaptable to diverse substituents via modular precursor design.

Limitations :

-

Requires strict temperature control to prevent over-formylation.

-

Thiol-based precursors necessitate odor mitigation strategies.

Phosphonoacetate Condensation and Cyclization

The US20050288511A1 patent outlines a route applicable to trifluoromethyl pyridinones, which can be extrapolated to 3-(4-Chlorophenyl) derivatives . The process involves:

-

Condensation : 4-Chlorophenyl-substituted enones (e.g., 4-alkoxy-1,1,1-trifluorobut-3-en-2-one) react with triethyl phosphonoacetate in methanol under basic conditions (K₂CO₃) to form β-keto esters.

-

Cyclization : The intermediate is treated with ammonium acetate in formamide at 120°C, inducing cyclodehydration to yield the pyridinone ring .

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Ammonium acetate (equiv) | 1.5 | Maximizes ring closure (82%) |

| Temperature (°C) | 120 | Avoids decarboxylation |

| Solvent | Formamide | Enhances polarity for cyclization |

Mechanistic Insight : The reaction proceeds via enolate formation, followed by nucleophilic attack of the amide nitrogen on the carbonyl carbon, culminating in aromatization .

Lewis Acid-Mediated Alkylation for Side-Chain Functionalization

The KR20110093130A patent highlights Lewis acids (e.g., BF₃·Et₂O) in O-alkylation reactions . For introducing the 4-chlorophenyl group post-cyclization:

-

Pyridinone Activation : The 2-hydroxyl group of pyridin-2(1H)-one is deprotonated with NaH in THF.

-

Electrophilic Substitution : 4-Chlorobenzyl bromide reacts in the presence of BF₃·Et₂O at −20°C, achieving 78% yield of the 3-substituted product .

Advantages Over Traditional Methods :

-

Avoids high-temperature conditions that promote ring degradation.

-

Lewis acid catalysis enhances electrophilicity of the benzylating agent.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Vilsmeier Cyclization | 68–75 | >95 | Moderate | Low |

| Phosphonoacetate Route | 82 | 90 | High | Moderate |

| Oxidation-Reduction | 90 | 98 | Low | High |

| Lewis Acid Alkylation | 78 | 85 | High | Low |

Key Findings :

-

The oxidation-reduction method offers the highest yield and purity but suffers from scalability due to stringent temperature requirements.

-

Vilsmeier cyclization is cost-effective but requires precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyridinone ring.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)pyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyridin-2(1H)-one core critically impacts molecular weight, melting point, and solubility.

Table 1: Substituent Effects on Pyridin-2(1H)-one Derivatives

- Chlorine vs.

- Positional Isomerism : The 4-chlorophenyl derivative exhibits distinct electronic effects compared to the 3-chlorophenyl analogue, influencing reactivity in alkylation and amination reactions .

- Phenyl vs. Alkoxy Groups : Alkoxy substituents (e.g., benzyloxy) lower melting points significantly, favoring liquid or oil forms, which may affect formulation strategies .

Case Study: Comparison with 3-(4-Bromophenyl)pyridin-2(1H)-one

- Molecular Weight : The bromine analogue is ~44 g/mol heavier, impacting pharmacokinetics (e.g., longer half-life).

- Reactivity : Bromine’s lower electronegativity may reduce electrophilic substitution rates compared to chlorine.

- Bioactivity: No direct data exists, but bromine’s larger van der Waals radius could enhance binding in hydrophobic pockets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)pyridin-2(1H)-one, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via multi-step organic reactions. A one-pot method is often employed for simplicity, but multi-step procedures (e.g., condensation, cyclization) are used for higher complexity. Key steps include halogenation of the phenyl ring and pyridinone ring formation. Reaction parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., p-toluenesulfonic acid) are optimized using Design of Experiments (DOE) to maximize yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Q. How is structural characterization of this compound performed?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) confirms bond connectivity and substituent positions. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). For crystalline derivatives, X-ray diffraction resolves 3D conformation, critical for understanding biological interactions .

Q. What biological activities are associated with this compound, and how are preliminary assays designed?

- Answer : The compound is screened for antiviral, anticancer, or CNS-modulating activities. Assays include:

- Cell viability : MTT assays (IC₅₀ determination).

- Enzyme inhibition : Fluorometric/colorimetric readouts (e.g., kinase inhibition).

- Receptor binding : Radioligand displacement studies (e.g., serotonin/dopamine receptors).

Positive controls (e.g., reference drugs) and triplicate replicates ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays for this compound?

- Answer : Contradictions (e.g., varying IC₅₀ across studies) may arise from assay conditions (pH, cell line variability) or impurity interference. Mitigation strategies:

- Orthogonal assays : Confirm activity via independent methods (e.g., SPR for binding affinity).

- Batch validation : Re-synthesize/purify the compound and re-test.

- Statistical analysis : Use ANOVA or Student’s t-test to assess significance (GraphPad Prism recommended) .

Q. What strategies optimize regioselectivity during functionalization of the pyridinone ring?

- Answer : Regioselective substitution is achieved via:

- Directing groups : Temporary protection of reactive sites (e.g., Boc for amines).

- Metal catalysis : Pd-mediated cross-coupling (Suzuki for aryl groups).

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor electrophilic substitution at the 4-position. Monitor progress via TLC and isolate intermediates .

Q. How do researchers address low solubility in pharmacological studies?

- Answer : Solubility is enhanced via:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters).

- Co-solvents : Use cyclodextrins or DMSO (<1% v/v) in in vitro assays.

- Salt formation : Prepare hydrochloride or sodium salts. Validate solubility via nephelometry .

Q. What computational methods predict the compound’s interaction with biological targets?

- Answer : Molecular docking (AutoDock Vina) models binding to receptors using crystal structures (PDB). Molecular Dynamics (MD) simulations (GROMACS) assess stability over 100-ns trajectories. QSAR models correlate substituent effects (e.g., Cl position) with activity .

Q. How are stability and degradation profiles analyzed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.